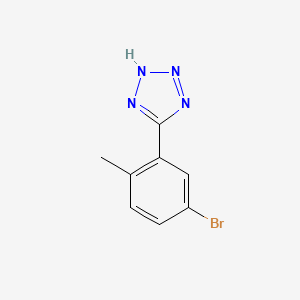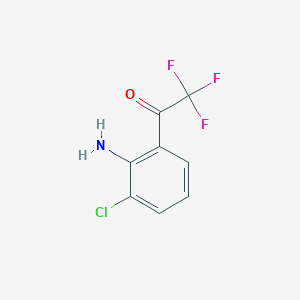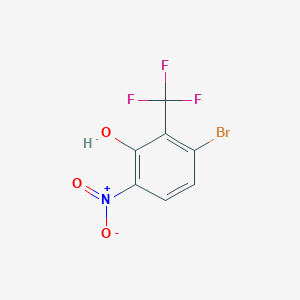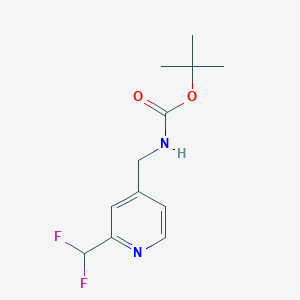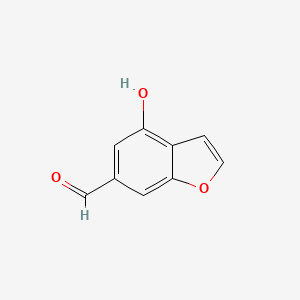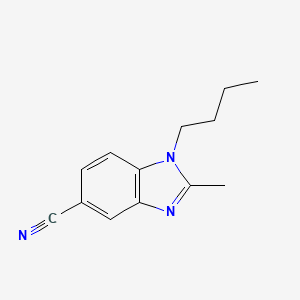![molecular formula C18H14O3S B1380067 4-[2-(Benzyloxy)phenyl]thiophene-2-carboxylic acid CAS No. 1355247-35-6](/img/structure/B1380067.png)
4-[2-(Benzyloxy)phenyl]thiophene-2-carboxylic acid
Descripción general
Descripción
“4-[2-(Benzyloxy)phenyl]thiophene-2-carboxylic acid” is a derivative of thiophene, a five-membered heterocyclic compound with one sulfur atom . It has been synthesized and evaluated for anti-tubercular activity .
Synthesis Analysis
A series of 2-acylated and 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives were synthesized . The synthesis involved a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of “this compound” is a derivative of thiophene, which is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Aplicaciones Científicas De Investigación
Anti-tubercular Applications
A series of derivatives related to 4-[2-(Benzyloxy)phenyl]thiophene-2-carboxylic acid were synthesized and evaluated for their anti-tubercular activity. Compounds in this series inhibited the growth of Mycobacterium tuberculosis with minimal inhibitory concentration (MIC) values ranging from 1.9 to 7.7 μM, demonstrating low toxicity against VERO cells. These compounds also showed moderate activity against multidrug-resistant and extensively drug-resistant tuberculosis strains. Molecular docking simulations provided insights into the probable binding mode of these compounds within the mtFabH active site, suggesting the potential of the 2-amino-5-phenylthiophene-3-carboxylic acid scaffold as a template for anti-TB drug development (Xiaoyun Lu et al., 2011).
Antimicrobial and Antifungal Properties
Novel thiophene-containing compounds were synthesized, displaying significant antimicrobial and antifungal activities. These compounds, combining thiophene with benzimidazole or 1,2,4-triazole moieties, showed promising activity against bacterial strains, especially gram-negative bacteria like E. coli, and some fungi. This research underscores the versatile biological activity of thiophene-containing compounds and their potential as antibacterial and antifungal agents (Y. Mabkhot et al., 2017).
Luminescence Sensing and Pesticide Removal
Thiophene-based metal-organic frameworks (MOFs) were constructed, demonstrating efficient luminescent sensory capabilities for environmental contaminants such as Hg(II), Cu(II), Cr(VI), and salicylaldehyde. These MOFs, showcasing selective and sensitive detection capabilities, also exhibited high performance in trapping 2,4-dichlorophenol from wasted methanol solution, marking them as potential candidates for environmental monitoring and decontamination applications (Yang Zhao et al., 2017).
Advanced Material Applications
The synthesis of polysubstituted benzothiophenes and sulfur-containing polycyclic aromatic compounds through samarium diiodide promoted three-component coupling reactions highlighted the potential of thiophene-2-carboxylate derivatives in creating compounds with liquid crystalline, photochromic, and other functional properties. This research opens avenues for the application of these compounds in material science, particularly in areas requiring specific optical and electronic properties (Shyh-Ming Yang et al., 2002).
Direcciones Futuras
Mecanismo De Acción
Target of Action
“4-[2-(Benzyloxy)phenyl]thiophene-2-carboxylic acid” is a thiophene derivative. Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds .
Biochemical Pathways
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
Thiophene derivatives are known to exhibit many pharmacological properties .
Análisis Bioquímico
Biochemical Properties
4-[2-(Benzyloxy)phenyl]thiophene-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target molecules, which can modulate enzyme activity and protein function . For example, it may act as an inhibitor or activator of specific enzymes, altering the biochemical pathways in which these enzymes are involved.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with key signaling molecules, this compound can modulate pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This binding can lead to conformational changes in the enzyme, affecting its function . Furthermore, the compound can interact with transcription factors, influencing gene expression and altering cellular responses to various stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, the compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function, affecting the overall cellular response to the compound.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can determine its interactions with biomolecules and its overall impact on cellular processes.
Propiedades
IUPAC Name |
4-(2-phenylmethoxyphenyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3S/c19-18(20)17-10-14(12-22-17)15-8-4-5-9-16(15)21-11-13-6-2-1-3-7-13/h1-10,12H,11H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRBFOYYCGECEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CSC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


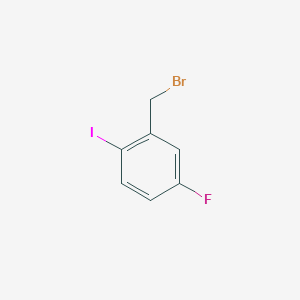

![2-[4-(Aminomethyl)phenyl]-4-methyl-1,2-thiazolidine-1,1-dione](/img/structure/B1379989.png)
![3-[(5-Bromopyridin-2-yl)oxy]benzaldehyde](/img/structure/B1379991.png)
![2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1379992.png)
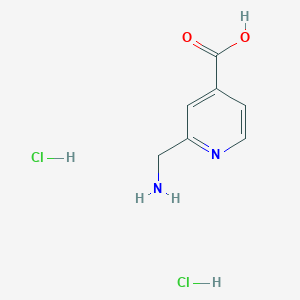
![Bis[3-(trifluoromethyl)phenyl] sulfate](/img/structure/B1379994.png)
